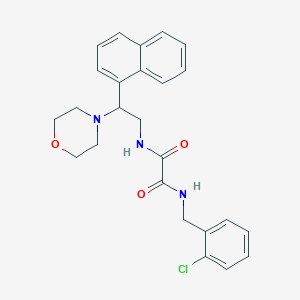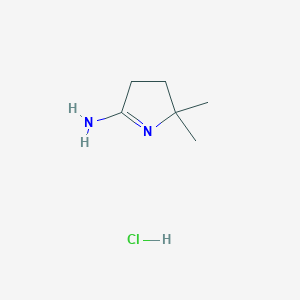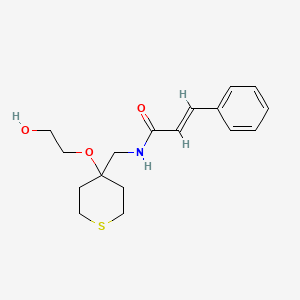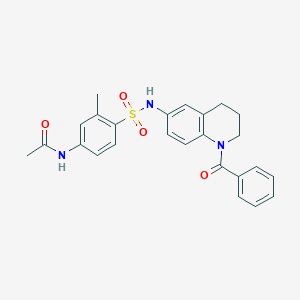![molecular formula C16H20N4O2 B2972121 N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-90-7](/img/structure/B2972121.png)
N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic compounds containing nitrogen in a bicyclic scaffold . They have shown promising therapeutic potential and are used in the treatment of numerous diseases .
Molecular Structure Analysis
Benzimidazoles contain nitrogen in a bicyclic scaffold . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the activity of the compound . For example, substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the anti-inflammatory activity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives exhibit a broad spectrum of antimicrobial properties. They have been found to be effective against various bacterial strains, including those resistant to other antibiotics. This makes them valuable in the development of new antimicrobial agents that can be used to combat antibiotic-resistant infections .
Antitumor Potential
Compounds with an imidazole moiety have shown potential in cancer therapy. They can be designed to target specific cancer cell lines, such as glioma and hepatocellular carcinoma, by interfering with cell proliferation and inducing apoptosis. This targeted approach can lead to the development of more effective and less toxic cancer treatments .
Anti-inflammatory Properties
The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially altering the course of inflammatory conditions .
Antiviral Applications
Imidazole compounds have been explored for their antiviral activities. They can inhibit the replication of various viruses, offering a pathway for the development of new antiviral drugs, especially in the face of emerging viral diseases .
Kinase Inhibition
Some imidazole derivatives act as kinase inhibitors, which are crucial in the regulation of cell signaling pathways. By inhibiting specific kinases, these compounds can be used to treat diseases like cancer and inflammatory disorders where kinase activity is dysregulated .
Gastrointestinal Therapeutics
Imidazole derivatives like omeprazole and pantoprazole are well-known for their use in treating gastrointestinal conditions such as acid reflux and peptic ulcers. They work by reducing stomach acid production, providing symptomatic relief and promoting healing .
Central Nervous System (CNS) Effects
Research has indicated that imidazole derivatives can cross the blood-brain barrier and may have therapeutic effects on CNS disorders. They could potentially be used in the treatment of neurodegenerative diseases, epilepsy, and other neurological conditions .
Antioxidant Properties
Imidazole compounds can also serve as antioxidants, protecting cells from oxidative stress-induced damage. This property is beneficial in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .
Propiedades
IUPAC Name |
N-[(6-ethoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-22-15-6-3-11(8-17-15)9-18-16(21)12-4-5-13-14(7-12)20-10-19-13/h3,6,8,10,12H,2,4-5,7,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPMTOMVWLJIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2972041.png)



![2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2972048.png)






